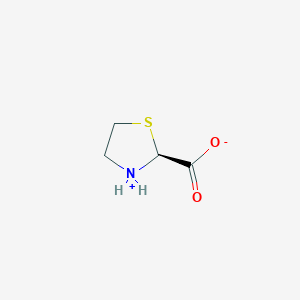

L-thiazolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

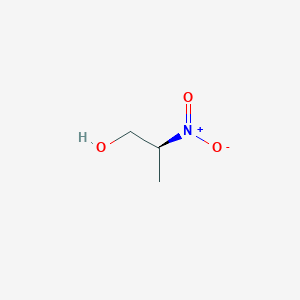

L-thiazolidine-2-carboxylic acid zwitterion is a zwitterion.

Scientific Research Applications

Enzyme Substrate Studies

L-thiazolidine-2-carboxylate acts as a substrate for various enzymes. In one study, it was confirmed as a good substrate for pure D-amino acid oxidase, being oxidized by the enzyme and showing catalytic turnover numbers similar to those with D-proline (Fitzpatrick & Massey, 1982).

Cancer Research

A thiazolidine-4-carboxylic acid derivative was used to synthesize a copper complex, which showed DNA binding properties and exhibited cytotoxicity against a colon cancer cell line, suggesting potential applications in cancer treatment (Thalamuthu et al., 2013).

Antimicrobial and Antitoxin Properties

L-thiazolidine-4-carboxylate has been shown to inhibit urinary tract pathogens like Escherichia coli. It undergoes oxidation, suggesting a role in the degradation of proline analogs, which could impact the clinical efficacy of these compounds (Deutch et al., 2001).

Biochemical Synthesis and Protection

This compound has been used in biochemical synthesis, where it acts as a substrate for 5-oxoprolinase and protects cells against various toxicities, illustrating its potential in therapeutic applications (Boettcher & Meister, 1985).

Geriatric Medicine

In geriatric medicine, thiazolidine-4-carboxylic acid has been found to have revitalizing effects on age-related biochemical variables of blood and tissues, suggesting its potential value in this field (Weber et al., 1982).

Glutathione Synthesis and Toxicity Protection

L-2-oxothiazolidine-4-carboxylate promotes glutathione synthesis, protecting against toxicity. It's particularly effective against acetaminophen toxicity in mice, highlighting its potential in treatment and therapy (Williamson et al., 1982).

Chemical Synthesis

Thiazolidine derivatives are used in solid-phase synthesis of small organic molecules. They have been effectively utilized in various synthetic processes, indicating their versatility in chemical synthesis (Patek et al., 1995).

properties

IUPAC Name |

(2S)-1,3-thiazolidin-3-ium-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H]([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)

![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)